

# Spectroscopic Data of 7-Methoxyquinolin-2(1H)-one: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 7-Methoxyquinolin-2(1H)-one

Cat. No.: B1387330

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## Introduction

**7-Methoxyquinolin-2(1H)-one** is a heterocyclic organic compound belonging to the quinolinone family. The quinolinone scaffold is a prominent structural motif in a wide array of natural products and synthetic compounds exhibiting significant biological activities, making them attractive targets in medicinal chemistry and drug development. The precise characterization of these molecules is paramount for confirming their identity, purity, and for elucidating structure-activity relationships. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for **7-Methoxyquinolin-2(1H)-one**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by offering a detailed interpretation of the spectral data, grounded in established scientific principles.

## Molecular Structure and Spectroscopic Rationale

The structural framework of **7-Methoxyquinolin-2(1H)-one**, with its unique arrangement of aromatic and heteroatomic functionalities, gives rise to a distinct spectroscopic fingerprint. Understanding the interplay between the molecule's structure and its interaction with different forms of electromagnetic radiation is key to interpreting its spectra.

graph "Molecular\_Structure" { layout=neato; node [shape=plaintext]; A [label="7-Methoxyquinolin-2(1H)-one", pos="1.5,2.5!"]; B [label=""],

image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=23981-26-2&t=l", pos="1.5,1!"]; } Caption: Molecular structure of **7-Methoxyquinolin-2(1H)-one**.

## I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **7-Methoxyquinolin-2(1H)-one**, both <sup>1</sup>H and <sup>13</sup>C NMR are indispensable for structural confirmation.

### A. <sup>1</sup>H NMR (Proton NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **7-Methoxyquinolin-2(1H)-one** is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shift ( $\delta$ ), multiplicity, and coupling constants (J) of these signals are diagnostic of the electronic environment and neighboring protons.

Experimental Protocol: <sup>1</sup>H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of high-purity **7-Methoxyquinolin-2(1H)-one** in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.
- Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
- Acquisition Parameters: Utilize a standard pulse sequence for <sup>1</sup>H NMR. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. The spectrum should be referenced to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Key Insights:

While a definitive experimental spectrum from a single public source is elusive, data from closely related analogs, such as 6,7-Dimethoxyquinolin-2(1H)-one, provide a strong basis for interpretation[1].

Proton Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Expected Multiplicity	Expected Coupling Constant (J, Hz)
H3	~6.3	d	~9.5
H4	~7.8	d	~9.5
H5	~7.5	d	~8.5
H6	~6.8	dd	~8.5, ~2.5
H8	~6.9	d	~2.5
NH	~11-12 (in DMSO-d <sub>6</sub> )	br s	-
OCH <sub>3</sub>	~3.8	s	-

- Vinyl Protons (H3 and H4): The protons on the pyridinone ring (H3 and H4) are expected to appear as doublets due to their coupling to each other. The downfield shift of H4 is attributed to its position relative to the carbonyl group.
- Aromatic Protons (H5, H6, and H8): The protons on the benzene ring will show a splitting pattern characteristic of a 1,2,4-trisubstituted system. H5, being adjacent to the electron-withdrawing pyridinone ring, is expected to be the most downfield of the aromatic protons. H6 will likely appear as a doublet of doublets, coupled to both H5 and H8. H8, being ortho to the methoxy group, will be a doublet.
- N-H Proton: The amide proton (N-H) is expected to be a broad singlet and its chemical shift is highly dependent on the solvent and concentration. In DMSO-d<sub>6</sub>, it is typically observed at a very downfield position due to hydrogen bonding with the solvent.
- Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, as they have no adjacent protons to couple with.

graph "Experimental\_Workflow\_NMR" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Sample Preparation\n(5-10 mg in 0.6 mL DMSO-d<sub>6</sub>)"]; B [label="Data Acquisition\n(400 MHz NMR Spectrometer)"]; C [label="Data Processing\n(FT, Phasing, Baseline Correction)"]; D [label="Spectral Analysis\n(Chemical Shift, Multiplicity, Integration)"]; A -> B -> C -> D; } Caption: Workflow for <sup>1</sup>H NMR analysis.

## B. $^{13}\text{C}$ NMR (Carbon-13 NMR) Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides information on the different carbon environments within the molecule.

### Experimental Protocol: $^{13}\text{C}$ NMR Spectroscopy

- **Sample Preparation:** A more concentrated sample (20-50 mg) is typically required for  $^{13}\text{C}$  NMR compared to  $^1\text{H}$  NMR. The same deuterated solvent can be used.
- **Instrumentation:** Acquired on the same NMR spectrometer as the  $^1\text{H}$  NMR.
- **Acquisition Parameters:** A standard proton-decoupled  $^{13}\text{C}$  NMR pulse sequence is used to obtain a spectrum with singlets for each unique carbon. A sufficient relaxation delay and number of scans are necessary to obtain a quantitative spectrum.

### Data Interpretation and Key Insights:

Based on the structure and data from similar compounds, the following chemical shifts can be anticipated.

Carbon Assignment	Expected Chemical Shift ( $\delta$ , ppm)
C2 (C=O)	~162
C3	~120
C4	~140
C4a	~120
C5	~128
C6	~110
C7	~160
C8	~100
C8a	~138
$\text{OCH}_3$	~55

- Carbonyl Carbon (C2): The carbonyl carbon of the amide is expected to be the most downfield signal in the spectrum.
- Oxygenated Aromatic Carbon (C7): The carbon atom attached to the methoxy group will be significantly downfield due to the deshielding effect of the oxygen atom.
- Other Aromatic and Vinylic Carbons: The remaining aromatic and vinylic carbons will resonate in the typical range of 100-140 ppm. The specific chemical shifts will be influenced by their position relative to the substituents and the nitrogen atom.

## II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

### Experimental Protocol: IR Spectroscopy

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

### Data Interpretation and Key Insights:

The IR spectrum of **7-Methoxyquinolin-2(1H)-one** will be characterized by several key absorption bands.

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
N-H Stretch	3200-3400 (broad)
C-H Stretch (aromatic)	3000-3100
C-H Stretch (aliphatic -OCH <sub>3</sub> )	2850-2960
C=O Stretch (amide)	1650-1680
C=C Stretch (aromatic/vinyl)	1500-1600
C-O Stretch (aryl ether)	1200-1250 (asymmetric), 1000-1050 (symmetric)
C-N Stretch	1200-1350

- N-H and C=O Stretching: The most diagnostic peaks will be the broad N-H stretching vibration and the strong C=O stretching absorption of the cyclic amide (lactam) group. The position of the carbonyl absorption is indicative of the ring strain and conjugation.
- Aromatic and Methoxy C-H Stretching: The spectrum will also show characteristic C-H stretching vibrations for the aromatic ring and the methoxy group.
- C-O Stretching: The presence of the aryl ether linkage will be confirmed by strong C-O stretching bands.

### III. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

#### Experimental Protocol: Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
- Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a softer ionization technique that is less likely to cause extensive fragmentation and is often used for determining the molecular weight.

- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured, and a mass spectrum is generated.

#### Data Interpretation and Key Insights:

- Molecular Ion Peak ( $[M]^+$  or  $[M+H]^+$ ): The molecular weight of **7-Methoxyquinolin-2(1H)-one** is 175.18 g/mol. In ESI-MS, the base peak is often the protonated molecule  $[M+H]^+$  at m/z 176. In EI-MS, the molecular ion peak  $[M]^+$  would be observed at m/z 175.
- Key Fragmentation Patterns: Under EI conditions, characteristic fragmentation patterns can be observed. Common fragmentation pathways for quinolinones involve the loss of CO, and for methoxy-substituted compounds, the loss of a methyl radical ( $\cdot\text{CH}_3$ ) followed by CO is a plausible pathway.

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graph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="["M]+.\nm/z 175"]; B [label="["M - CH3]+.\nm/z 160"]; C [label="["M - CO]+.\nm/z 147"]; D [label="["M - CH3 - CO]+.\nm/z 132"]; A -> B [label="- \cdot\text{CH}_3"]; A -> C [label="- CO"]; B -> D [label="- CO"]; } Caption: Plausible fragmentation pathway in EI-MS.
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## Conclusion

The comprehensive spectroscopic analysis of **7-Methoxyquinolin-2(1H)-one** through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The data presented in this guide, based on established principles and comparison with closely related compounds, serves as a reliable reference for researchers engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, which is fundamental for scientific rigor and the advancement of drug discovery and development programs.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- To cite this document: BenchChem. [Spectroscopic Data of 7-Methoxyquinolin-2(1H)-one: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1387330#spectroscopic-data-nmr-ir-ms-of-7-methoxyquinolin-2-1h-one>

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